2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol
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Overview
Description
2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are part of the endocannabinoid system that regulates various physiological processes in the human body.
Mechanism of Action
2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol exerts its effects by binding to and activating the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has been shown to have a variety of biochemical and physiological effects, including reducing pain and inflammation, reducing the severity of seizures, and providing neuroprotection. Additionally, 2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has been shown to have anxiolytic and antiemetic effects, as well as effects on appetite and metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol in lab experiments is its potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one limitation is its potential for off-target effects, particularly at high doses.
Future Directions
There are several future directions for research on 2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol, including further exploration of its potential therapeutic applications in pain management, epilepsy, and neuroprotection. Additionally, there is potential for developing novel compounds based on the structure of 2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol that may have improved pharmacological properties and reduced side effects. Finally, there is a need for further research on the long-term effects of 2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol on the endocannabinoid system and overall health.
Synthesis Methods
2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol can be synthesized through a multistep process that involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with piperazine and cyclopentylmagnesium bromide, followed by reduction with sodium borohydride and protection of the resulting hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group.
Scientific Research Applications
2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications, particularly in the field of pain management and neuroprotection. It has been shown to be effective in reducing pain and inflammation in animal models of neuropathic pain, as well as in reducing the severity of seizures in animal models of epilepsy. Additionally, 2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
properties
IUPAC Name |
2-[1-cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-22-14-17(20-8-4-5-9-21(20)22)15-23-11-12-24(18-6-2-3-7-18)19(16-23)10-13-25/h4-5,8-9,14,18-19,25H,2-3,6-7,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBPUNFSBQFAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCN(C(C3)CCO)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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